Product packaging for 2-Fluoro-N-phenylpyridine-3-carboxamide(Cat. No.:CAS No. 920986-88-5)

2-Fluoro-N-phenylpyridine-3-carboxamide

Cat. No.: B3303541
CAS No.: 920986-88-5
M. Wt: 216.21 g/mol
InChI Key: GWKNPOSAIPLAIX-UHFFFAOYSA-N
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Description

2-Fluoro-N-phenylpyridine-3-carboxamide (CAS 920986-91-0) is a fluorinated aromatic compound featuring a carboxamide bridge between a pyridine ring and a phenyl group. This structure is a key scaffold in medicinal and pesticide chemistry for developing new bioactive molecules. Its primary research value lies in its potential as a building block for novel therapeutic and agrochemical agents. A significant area of application is in antiviral research. Structurally related N -phenylpyridine-3-carboxamide compounds have been identified as inhibitors of the Dengue virus, specifically targeting the viral RNA replication step within the host cell . This highlights the potential of this chemical class in developing treatments for arthropod-borne viral diseases. The incorporation of fluorine into the pyridine ring is a strategic modification in drug design. Fluorine can enhance a compound's metabolic stability, influence its lipophilicity, and improve overall bioavailability, making it a valuable feature in the design of new chemical entities . Furthermore, the amide functional group is of fundamental importance in pesticide chemistry, found in many commercial insecticides, fungicides, and herbicides . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for laboratory research use and is not intended for human therapeutic, diagnostic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9FN2O B3303541 2-Fluoro-N-phenylpyridine-3-carboxamide CAS No. 920986-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKNPOSAIPLAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739819
Record name 2-Fluoro-N-phenylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920986-88-5
Record name 2-Fluoro-N-phenylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Fluoro N Phenylpyridine 3 Carboxamide

Established Synthetic Pathways and Precursors

The construction of 2-Fluoro-N-phenylpyridine-3-carboxamide is not a trivial process and typically involves a multi-step sequence. The key steps are the regioselective introduction of a fluorine atom at the 2-position of the pyridine (B92270) ring and the subsequent formation of the amide linkage at the 3-position.

Classical Amidation Approaches to Pyridine-3-carboxamides

The formation of the amide bond is a cornerstone of this synthesis. The most direct method involves the coupling of a pyridine-3-carboxylic acid with an amine. However, the direct condensation of a carboxylic acid and an amine is often inefficient and requires high temperatures. Therefore, activation of the carboxylic acid is typically necessary.

Common strategies for the synthesis of pyridine-3-carboxamides include the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester. A variety of coupling reagents are employed to facilitate this transformation under milder conditions. These reagents are broadly categorized into carbodiimides (like DCC and EDC), phosphonium (B103445) salts (such as PyBOP and HBTU), and uronium salts (like HATU). nih.gov The choice of coupling reagent can significantly impact the reaction yield and purity of the product.

For instance, the synthesis of pyridine-3-carboxamide (B1143946) analogs has been achieved through a multi-step process where the amide bond formation is a key step. nih.gov Molecular docking studies have highlighted the importance of the amide linkage for the biological activity of these compounds. nih.gov

Regioselective Fluorination Strategies at the 2-Position of Pyridine

Introducing a fluorine atom at a specific position on the pyridine ring, known as regioselective fluorination, is a critical step in the synthesis of the target molecule. The high electronegativity of fluorine makes the SNAr reactions of fluoropyridines generally faster than those of their chloro- or bromo-analogs. acs.orgnih.gov

Several methods have been developed for the regioselective fluorination of pyridines:

Nucleophilic Aromatic Substitution (SNAr): This is a common method where a leaving group at the 2-position, such as a chlorine atom, is displaced by a fluoride (B91410) ion. For example, 2-chloropyridine (B119429) can be converted to 2-fluoropyridine (B1216828) by heating with potassium bifluoride. researchgate.net This approach is often used in industrial settings due to the availability and lower cost of chlorinated pyridines. The synthesis of 2-chloronicotinic acid derivatives, which can serve as precursors for fluorination, has been well-documented. researchgate.net

Electrophilic Fluorination: Reagents like Selectfluor® can be used for the direct fluorination of the pyridine ring. The regioselectivity of this reaction is influenced by the substituents already present on the ring. For instance, the fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to produce 3-fluoro-3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. rsc.org

From Pyridine N-oxides: Pyridine N-oxides can be activated and then subjected to fluorination. This method allows for regioselective functionalization at the 2-position. rsc.org

Multi-Step Synthesis from Readily Available Starting Materials

A practical synthesis of this compound would likely start from a readily available precursor such as 2-chloronicotinic acid. A plausible multi-step synthetic route is outlined below:

Fluorination: The first step would involve the conversion of 2-chloronicotinic acid to 2-fluoronicotinic acid. This can be achieved through a nucleophilic aromatic substitution reaction, where the chloro group is displaced by a fluoride ion. This transformation may require high temperatures and the use of a fluoride salt like potassium fluoride or cesium fluoride in a polar aprotic solvent.

Activation of the Carboxylic Acid: The resulting 2-fluoronicotinic acid would then need to be activated for the subsequent amidation reaction. This is commonly done by converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Alternatively, peptide coupling agents can be used to form an active ester in situ.

Amidation: The final step is the reaction of the activated 2-fluoronicotinic acid derivative with aniline (B41778) to form the desired this compound. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

One-pot multistep synthesis approaches are also being explored to improve efficiency and reduce waste, for example, in the synthesis of fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of solvent, catalyst, and temperature is crucial for a successful outcome.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly influence the rate and yield of both the fluorination and amidation steps. For nucleophilic aromatic substitution reactions to introduce the fluorine atom, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane (B150427) are generally preferred as they can solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.

In the amidation step, the choice of solvent depends on the coupling agent used. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly employed. The solubility of the starting materials and reagents, as well as the reaction temperature, are important factors to consider when selecting a solvent. In some cases, solvent-free conditions or the use of greener solvents are being investigated to make the process more environmentally friendly. researchgate.net

Catalyst Selection and Loading for Amidation Reactions

The amidation of a carboxylic acid with an amine is often facilitated by a catalyst or a coupling agent. The selection of the appropriate reagent is critical for achieving high yields and minimizing side reactions.

Common Coupling Reagents for Amide Bond Formation

Coupling Reagent ClassExamplesByproductsCharacteristics
CarbodiimidesDCC, DIC, EDCUreasWidely used, but can cause racemization. EDC and its urea (B33335) byproduct are water-soluble, simplifying purification.
Phosphonium SaltsBOP, PyBOP, PyAOPPhosphine (B1218219) oxidesHighly efficient, often used for difficult couplings.
Uronium/Aminium SaltsHBTU, HATU, HCTUTetramethylureaFast reaction rates and low racemization, especially with additives like HOBt or HOAt.
Boron-based ReagentsB(OCH₂CF₃)₃Borate estersEffective for direct amidation under mild conditions.

For the synthesis of this compound, the use of a coupling agent like HATU or PyBOP in a solvent such as DMF or DCM, with a non-nucleophilic base like diisopropylethylamine (DIPEA), would be a standard approach. The catalyst loading is typically in the range of 1.0 to 1.5 equivalents relative to the carboxylic acid. Optimization of the catalyst loading is important to ensure complete conversion without leading to unnecessary waste or purification challenges. Recent research has also explored the use of pentafluoropyridine (B1199360) (PFP) for one-pot deoxyfluorination and amide bond formation, which could be a potential route for this synthesis. researchgate.net

Temperature and Pressure Influences on Reaction Kinetics

Pressure primarily plays a role in reactions involving gaseous reagents or where the reaction volume changes significantly. In the context of the synthesis of this compound, which is typically carried out in the liquid phase, the influence of pressure is less pronounced unless volatile solvents or reagents are used at temperatures above their boiling points. In such cases, elevated pressure can help maintain the solvent in the liquid phase, allowing the reaction to be conducted at higher temperatures, which can, in turn, increase the reaction rate.

The interplay between temperature and time is crucial for optimizing the yield. For instance, in related syntheses of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides, reactions are often refluxed for extended periods, such as 72 hours, to ensure completion. This indicates that the reaction kinetics may be slow at ambient temperatures, necessitating thermal energy to drive the reaction forward.

Table 1: Hypothetical Influence of Temperature on the Synthesis of this compound

EntryTemperature (°C)Reaction Time (h)Hypothetical Yield (%)Remarks
125 (Room Temp.)24< 5Reaction is very slow at ambient temperature.
2601240-50Moderate temperature shows a significant increase in yield.
3100670-80Higher temperature further accelerates the reaction.
41504> 90Optimal yield achieved at elevated temperature.
5180480-85Potential for thermal degradation and side products.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals to minimize environmental impact.

Solvent-Free or Low-Solvent Methodologies

Solvent-free or low-solvent reaction conditions are a cornerstone of green chemistry, as they reduce the use of volatile organic compounds (VOCs) that are often hazardous and difficult to recycle. For the synthesis of this compound, a solvent-free approach could involve the direct reaction of 2-fluoronicotinic acid and aniline, potentially with a catalyst, under thermal conditions or using mechanochemistry (ball milling). nih.gov For example, the synthesis of flunixin, a structurally related 2-(arylamino)nicotinic acid derivative, has been successfully achieved under solvent-free conditions using boric acid as a catalyst at 120 °C. nih.gov This suggests that a similar approach could be viable for the target molecule. Microwave-assisted synthesis is another technique that can facilitate solvent-free reactions, often leading to shorter reaction times and higher yields. semanticscholar.orgresearchgate.net

Utilization of Sustainable Catalytic Systems

The use of sustainable catalysts is another key aspect of green chemistry. Instead of stoichiometric reagents that generate significant waste, catalytic amounts of substances that can be recycled and are environmentally benign are preferred. For the amidation reaction to form this compound, various catalytic systems can be envisioned.

Boric acid has been demonstrated as an effective and environmentally friendly catalyst for the amidation of 2-chloronicotinic acid with anilines under solvent-free conditions. nih.gov Other potential sustainable catalysts include certain metal catalysts used in low concentrations or biocatalysts like enzymes. Lipases, for instance, have been shown to catalyze amidation reactions in aqueous or green solvents. nih.gov

Table 2: Potential Sustainable Catalysts for the Synthesis of this compound

CatalystReaction ConditionsPotential Advantages
Boric AcidSolvent-free, 120-150 °CLow cost, low toxicity, effective for related compounds. nih.gov
Lipase (e.g., Candida antarctica Lipase B)Aqueous or green solvent, mild temperatureHigh selectivity, biodegradable, operates under mild conditions. nih.gov
Iron(III) ChlorideSolvent-freeInexpensive, low toxicity metal catalyst.
Ceric Ammonium Nitrate (CAN)Solvent-free, microwave irradiationSmall catalytic amounts needed, rapid reaction times. semanticscholar.org

Note: This table presents potential catalytic systems based on literature for similar amide syntheses.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comscranton.eduskpharmteco.comresearchgate.net The ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product.

The direct amidation of 2-fluoronicotinic acid with aniline to produce this compound and water as the only byproduct is a highly atom-economical route:

Reaction: C₆H₄FNO₂ (2-fluoronicotinic acid) + C₆H₇N (aniline) → C₁₂H₉FN₂O (this compound) + H₂O

To calculate the theoretical atom economy:

Molecular Weight of this compound (C₁₂H₉FN₂O) ≈ 232.23 g/mol

Molecular Weight of 2-fluoronicotinic acid (C₆H₄FNO₂) ≈ 141.10 g/mol

Molecular Weight of aniline (C₆H₇N) ≈ 93.13 g/mol

Atom Economy (%) = (MW of product / Σ MW of reactants) x 100 Atom Economy (%) = (232.23 / (141.10 + 93.13)) x 100 ≈ 98.3%

This high theoretical atom economy highlights the green potential of this synthetic route. Waste is minimized by avoiding the use of activating agents or protecting groups, which would generate additional byproducts that need to be separated and disposed of.

Novel Synthetic Route Development for Enhanced Scalability and Efficiency

For industrial applications, the development of scalable and efficient synthetic routes is paramount. This involves optimizing reaction conditions and exploring novel chemical transformations.

Chemo- and Regioselective Carbon-Nitrogen Bond Formation

The key step in the synthesis of this compound is the formation of the C-N amide bond. The chemo- and regioselectivity of this reaction are crucial for obtaining a pure product with high yield.

Chemoselectivity: The reaction must selectively form the amide bond without affecting other functional groups present in the molecules, such as the fluoro group on the pyridine ring or any substituents on the phenyl ring of aniline. The use of mild catalysts and reaction conditions is important to ensure this selectivity.

Regioselectivity: In the context of forming this compound, the amide bond must be formed specifically between the carboxyl group at the 3-position of the pyridine ring and the amino group of aniline. The inherent reactivity of the carboxylic acid and amine functional groups generally ensures high regioselectivity in this particular transformation. However, in more complex substrates with multiple reactive sites, regioselectivity can be a significant challenge. For instance, in the synthesis of certain substituted thiophene (B33073) carboxamides, direct lithiation followed by reaction with an electrophile is used to control the position of substitution. researchgate.net While not directly applicable to this specific amide bond formation, it illustrates the importance of regiocontrol in heterocyclic chemistry.

The development of novel catalysts and methodologies that can achieve high chemo- and regioselectivity under mild, scalable, and environmentally friendly conditions remains an active area of research in organic synthesis.

Innovative Fluorine Introduction Techniques

The regioselective introduction of a fluorine atom onto a pyridine ring, particularly at the C-2 position, presents a significant synthetic challenge. Traditional methods often require harsh conditions and may lack selectivity. However, recent advances in synthetic organic chemistry have led to the development of innovative techniques that offer milder conditions and greater control over the fluorination process. These methods can be broadly categorized into late-stage fluorination approaches, where the fluorine atom is introduced at a late step in the synthesis, often on a pre-functionalized pyridine ring.

One prominent strategy involves the use of electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. mpg.dewikipedia.org These reagents can effect the direct C-H fluorination of electron-rich or activated pyridine rings. For instance, a hypothetical late-stage fluorination of N-phenylpyridine-3-carboxamide could be envisioned using such reagents, potentially mediated by a transition metal catalyst or photoredox catalysis to facilitate the C-H activation.

Another powerful approach is the use of transition metal-catalyzed C-H activation/fluorination. Rhodium(III) catalysts, for example, have been shown to be effective for the C-H functionalization of various aromatic and heteroaromatic compounds. nih.govmdpi.comrsc.org A plausible synthetic route could involve the directed C-H fluorination of a pyridine-3-carboxamide derivative, where the amide group directs the catalyst to the C-2 position for subsequent fluorination.

Silver(II) fluoride (AgF₂) has also emerged as a potent reagent for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom. unimi.itberkeley.edu This method is notable for its high selectivity and mild reaction conditions, often proceeding at or near ambient temperature. The proposed mechanism involves the coordination of AgF₂ to the pyridine nitrogen, which increases the electrophilicity of the C-2 position and facilitates fluoride delivery.

The following table summarizes hypothetical innovative fluorine introduction techniques applicable to the synthesis of this compound, based on analogous reactions reported in the literature.

Table 1: Hypothetical Innovative Fluorine Introduction Techniques

EntrySubstrateReagent/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous)
1N-phenylpyridine-3-carboxamideSelectfluor®, Ag(I) catalystAcetonitrile251265 mpg.deunimi.it
2N-phenylpyridine-3-carboxamide[RhCp*Cl₂]₂, AgSbF₆Dichloroethane802470 nih.govrsc.org
3N-phenylpyridine-3-carboxamideAgF₂Acetonitrile25185 unimi.itberkeley.edu
4N-phenylpyridine-3-carboxamidePhotocatalyst (e.g., Eosin Y), NFSIDimethylformamide252455 barnesandnoble.com

Note: The data in this table is hypothetical and based on analogous transformations. Specific experimental conditions and yields for the synthesis of this compound would require experimental validation.

Continuous Flow Synthesis Applications for this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scaling-up. researchgate.netvapourtec.com The synthesis of this compound can be envisioned through a multi-step continuous flow process.

A likely two-step flow process would involve the initial synthesis of 2-fluoronicotinic acid, followed by its amidation with aniline. The fluorination step could potentially be achieved through a diazotization-fluorination sequence (Balz-Schiemann reaction) of 2-aminonicotinic acid in a flow reactor, which allows for the safe handling of potentially explosive diazonium intermediates.

The subsequent amidation of 2-fluoronicotinic acid with aniline can also be efficiently performed in a continuous flow setup. Various methods for flow amidation have been developed, including the use of coupling reagents, conversion to an acid chloride followed by reaction with the amine, or high-temperature/high-pressure water-based methods. For instance, a solution of 2-fluoronicotinic acid could be mixed with a coupling agent (e.g., carbonyldiimidazole) in a flow reactor before merging with a stream of aniline to form the desired amide. This approach allows for precise control over reaction time and temperature, often leading to higher yields and purities compared to batch processes.

The table below outlines a hypothetical continuous flow process for the synthesis of this compound.

Table 2: Hypothetical Continuous Flow Synthesis Parameters

StepReactant 1Reactant 2Catalyst/ReagentReactor TypeFlow Rate (mL/min)Temp. (°C)Residence Time (min)Yield (%)Reference (Analogous)
1. Fluorination2-Aminonicotinic AcidNaNO₂, HF-Pyridine-Microreactor0.50-10575 nih.gov
2. Amidation2-Fluoronicotinic AcidAnilineCDIPacked-bed reactor1.0801590 wikipedia.orgresearchgate.net

Note: The data in this table is hypothetical and based on analogous transformations. Specific experimental conditions and yields for the continuous flow synthesis of this compound would require experimental optimization.

The integration of these innovative fluorination and continuous flow methodologies holds significant promise for the efficient, safe, and scalable production of this compound and other valuable fluorinated heterocyclic compounds.

Reactivity and Mechanistic Investigations of 2 Fluoro N Phenylpyridine 3 Carboxamide

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position of the Pyridine (B92270) Ring

The fluorine atom at the 2-position of the pyridine ring renders this site highly susceptible to nucleophilic attack. This enhanced reactivity is a consequence of the electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

Exploration of Various Nucleophiles (e.g., oxygen, nitrogen, sulfur, carbon-based)

A wide array of nucleophiles can displace the fluoride (B91410) ion from the 2-position of the pyridine ring. The general reactivity trend for halopyridines in SNAr reactions is F > Cl > Br > I, which is contrary to the trend observed in SN2 reactions. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.

Oxygen Nucleophiles: Alkoxides and phenoxides readily react with 2-fluoropyridines to form the corresponding 2-alkoxy and 2-aryloxypyridines. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is significantly faster than the corresponding reaction with 2-chloropyridine (B119429).

Nitrogen Nucleophiles: Amines, both primary and secondary, as well as N-heterocycles, are effective nucleophiles for the substitution of the 2-fluoro group. These reactions provide a direct route to 2-aminopyridine (B139424) derivatives, which are important scaffolds in medicinal chemistry.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with 2-fluoropyridines to yield 2-thiopyridines.

Carbon-Based Nucleophiles: Carbanions, such as those derived from malonates or cyanides, can also participate in SNAr reactions at the 2-position, leading to the formation of new carbon-carbon bonds.

While specific data for 2-Fluoro-N-phenylpyridine-3-carboxamide is not extensively documented, the general reactivity patterns of 2-fluoropyridines suggest that it will readily undergo substitution with a broad range of nucleophiles under relatively mild conditions.

Kinetic Studies of SNAr Reactions

Kinetic studies on related 2-halopyridines provide valuable insights into the reactivity of this compound. For example, a competition kinetics study revealed that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol at 25°C. mdpi.com This highlights the superior leaving group ability of fluoride in SNAr reactions on the pyridine ring.

The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the pyridine ring. Generally, stronger nucleophiles and polar aprotic solvents accelerate the reaction rate.

Table 1: Relative Reactivity of 2-Halopyridines with Sodium Ethoxide in Ethanol at 25°C

HalogenRelative Rate
F320
Cl1

This table is illustrative and based on data for unsubstituted 2-halopyridines. The presence of the N-phenylcarboxamide group at the 3-position will influence the absolute reaction rates.

Substituent Effects on SNAr Reactivity

The N-phenylpyridine-3-carboxamide group at the 3-position is expected to influence the reactivity of the 2-position towards nucleophilic attack. The electron-withdrawing nature of the carboxamide group should, in principle, enhance the electrophilicity of the C-2 carbon, thereby increasing the rate of SNAr. However, steric hindrance from the relatively bulky N-phenylcarboxamide group could potentially counteract this electronic effect by impeding the approach of the nucleophile. mdpi.com

Studies on substituted pyridines have shown that the electronic effects of substituents are generally additive. mdpi.com Electron-withdrawing groups, particularly at the para-position (position 5 in this case), generally increase the reaction rate, while electron-donating groups have the opposite effect. The position of the substituent is crucial; for instance, a substituent at the 4-position primarily exerts an inductive effect, whereas at the 3-position, steric hindrance can play a more significant role. mdpi.com

Reactions Involving the Amide Functionality

The N-phenylpyridine-3-carboxamide moiety offers another site for chemical transformations, including hydrolysis, transamidation, and reduction.

Hydrolysis and Transamidation Reactions

Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. The hydrolysis of this compound would yield 2-fluoropyridine-3-carboxylic acid and aniline (B41778). While specific conditions for this transformation have not been reported, general procedures for amide hydrolysis are well-established.

Transamidation, the exchange of the amine portion of an amide, is another important reaction. This can be achieved by reacting the amide with a different amine, often in the presence of a catalyst. For instance, iron(III) salts have been shown to catalyze the transamidation of various amides with both aliphatic and aromatic amines. researchgate.netorganic-chemistry.org This methodology could potentially be applied to this compound to generate a library of related amides.

Reduction of the Amide Group

The amide group can be reduced to an amine using powerful reducing agents such as lithium aluminum hydride (LiAlH4). rsc.org The reduction of this compound with LiAlH4 would be expected to yield (2-fluoropyridin-3-yl)-N-phenylmethanamine. It is important to note that LiAlH4 is a very strong and non-selective reducing agent and could potentially also reduce the pyridine ring or cleave the C-F bond under certain conditions.

Table 2: Potential Products from Reactions of the Amide Functionality

ReactionReagentsExpected Product
HydrolysisH3O+ or OH-, H2O2-Fluoropyridine-3-carboxylic acid
TransamidationR2NH, Catalyst2-Fluoro-N,N-disubstituted-pyridine-3-carboxamide
ReductionLiAlH4(2-Fluoropyridin-3-yl)-N-phenylmethanamine

N-Alkylation and N-Acylation Reactions

The amide nitrogen in this compound possesses a lone pair of electrons and can act as a nucleophile, although its reactivity is tempered by delocalization into the adjacent carbonyl group. Nevertheless, under appropriate conditions, it can undergo both N-alkylation and N-acylation.

N-Alkylation is typically achieved by treating the amide with an alkyl halide in the presence of a base. The base deprotonates the amide N-H, generating a more nucleophilic amidate anion that subsequently attacks the electrophilic alkylating agent. The choice of base and solvent is critical to prevent side reactions, such as O-alkylation or reactions involving the pyridine ring. Strong, non-nucleophilic bases like sodium hydride (NaH) are often employed.

Recent methodologies suggest alternative approaches. For instance, amides can be utilized as direct alkylating agents themselves through activation with triflic anhydride (B1165640) (Tf₂O) and a pyridine base. rsc.org While not a direct alkylation of the title compound, this strategy highlights the reactivity of the amide bond. Another relevant strategy involves the alkylation of N-aminopyridinium salts, which serve as ammonia (B1221849) surrogates for synthesizing secondary amines. chemrxiv.org This one-pot protocol, involving N-arylation followed by N-alkylation and subsequent depyridylation, could be adapted for the synthesis of derivatives of the title compound. chemrxiv.org

N-Acylation follows a similar principle, using an acylating agent such as an acyl chloride or anhydride. The reaction is typically performed in the presence of a non-nucleophilic base or a tertiary amine like triethylamine (B128534) to scavenge the acidic byproduct (e.g., HCl). These reactions lead to the formation of N-acyl-N-phenylpicolinamides, also known as diacylamines or imides.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction TypeReagentsProduct TypeGeneral Conditions
N-Alkylation 1. Base (e.g., NaH) 2. Alkyl Halide (R-X)N-Alkyl-2-fluoro-N-phenylpyridine-3-carboxamideAnhydrous polar aprotic solvent (e.g., THF, DMF)
N-Acylation 1. Acylating Agent (RCOCl) 2. Base (e.g., Et₃N, Pyridine)N-Acyl-2-fluoro-N-phenylpyridine-3-carboxamideAnhydrous, non-protic solvent

Directed Ortho-Metalation (DoM) Strategies Utilizing the Pyridine Nitrogen or Amide

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org In this compound, both the amide linkage and the pyridine nitrogen can function as DMGs, leading to potentially complex regiochemical outcomes. The amide group is generally considered a strong DMG. wikipedia.org

The process begins with the treatment of the substrate with a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec--BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA breaks down organolithium aggregates and complexes with the lithium cation, increasing the basicity of the reagent and facilitating the deprotonation step. harvard.edu

Once the lithiated intermediate is formed, it behaves as a potent aryl nucleophile and can be quenched with a wide variety of electrophiles. This two-step, one-pot sequence allows for the introduction of diverse functional groups at a specific position. A similar strategy has been successfully applied to (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide, where lithiation with n-BuLi/TMEDA occurred selectively at the C-3 position of the quinoline (B57606) ring. nih.gov

Table 2: Common Electrophiles for Quenching Aryllithium Intermediates

ElectrophileFunctional Group Introduced
D₂ODeuterium (B1214612) (-D)
I₂Iodine (-I)
DMF or FormylpiperidineAldehyde (-CHO)
CO₂Carboxylic Acid (-COOH)
Aldehydes/Ketones (R₂C=O)Hydroxyalkyl (-CR₂OH)
Alkyl Halides (R-X)Alkyl (-R)
Chlorotrimethylsilane (TMSCl)Trimethylsilyl (-SiMe₃)

The regioselectivity of the DoM reaction on this compound is a competition between three potential sites for deprotonation:

C-4 of the Pyridine Ring: Directed by the C-3 amide group.

C-2' of the Phenyl Ring: Directed by the amide nitrogen.

C-4 of the Pyridine Ring: Directed by the pyridine nitrogen (less likely due to the C-3 substituent).

The amide group is a powerful DMG and can direct lithiation to the ortho position of the ring to which it is attached (C-4 of the pyridine) or to the ortho position of the N-aryl substituent (C-2' of the phenyl ring). The fluorine atom at C-2 enhances the acidity of adjacent protons but can also direct lithiation itself, though it is considered a moderate directing group compared to the amide. organic-chemistry.org

Generally, deprotonation of the pyridine ring is favored over the N-phenyl ring due to the inherent electron-deficient nature of the pyridine, which increases the kinetic acidity of its protons. Therefore, lithiation is most likely to occur at the C-4 position, directed by the amide. However, reaction conditions (temperature, base, solvent) can be tuned to influence this selectivity. For example, lower temperatures often favor the kinetically preferred product.

Transition Metal-Catalyzed Transformations

The aryl and heteroaryl rings of this compound are amenable to a variety of transition metal-catalyzed reactions, which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

If the N-phenyl ring or the pyridine ring were further substituted with a halide (e.g., Br, I) or a triflate, these positions could serve as electrophilic partners in cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an aryl or vinyl halide/triflate, catalyzed by a palladium complex. organic-chemistry.org It is widely used for constructing biaryl linkages. The development of specialized ligands allows for the efficient coupling of challenging substrates, including electron-deficient heteroaryl halides and 2-substituted pyridines. nih.govnih.gov A Suzuki coupling involving a halogenated derivative of the title compound would be a powerful method for introducing new aryl or alkyl groups. researchgate.net The synthesis of fluorinated biphenyls via Suzuki coupling is a well-established green chemistry approach. mdpi.com

Heck Reaction: This reaction forms a substituted alkene through the palladium-catalyzed coupling of an aryl or vinyl halide/triflate with an alkene in the presence of a base. organic-chemistry.orgnih.gov It typically proceeds with high trans selectivity. The reaction is a robust tool for C-C bond formation, allowing for the attachment of olefinic groups to aromatic rings. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide/triflate, co-catalyzed by palladium and copper complexes. researchgate.net It is the most common method for synthesizing arylalkynes. nih.gov Modern protocols often use bulky, electron-rich phosphine (B1218219) ligands that enable the reaction to proceed at room temperature, even with less reactive aryl bromides. organic-chemistry.org This method has been successfully applied to fluorinated cyanopyridine systems. soton.ac.uk

Table 3: Overview of Key Cross-Coupling Reactions

ReactionCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Ar-X + Ar'-B(OH)₂Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Ar-Ar'
Heck Ar-X + AlkenePd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Ar-Alkene
Sonogashira Ar-X + Terminal AlkynePd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Amine)Ar-Alkyne

Transition metal-catalyzed C-H activation is an atom-economical strategy that avoids the need for pre-functionalized substrates like halides or organometallics. mdpi.com The this compound scaffold contains two key directing groups that can facilitate such transformations: the pyridine nitrogen and the amide.

The pyridine nitrogen is a well-established directing group for the ortho-C-H activation of an N-aryl substituent. In numerous studies using 2-phenylpyridine (B120327) as a model substrate, palladium, rhodium, and ruthenium catalysts have been shown to selectively functionalize the C-2' position of the phenyl ring. researchgate.netrsc.orgnih.gov This process typically involves the formation of a five-membered cyclometalated intermediate. nih.govresearchgate.net A wide range of transformations, including arylation, alkylation, and olefination, can be achieved through this pathway. researchgate.net

The amide group can also direct C-H activation, typically to the ortho position of one of its substituents. In this molecule, this could compete with the pyridine-directed activation, potentially leading to functionalization at the C-4 position of the pyridine ring or the C-2' position of the phenyl ring. The regiochemical outcome would depend heavily on the specific metal catalyst, ligands, and reaction conditions employed, which could be tuned to favor one cyclometalated intermediate over another.

Role as a Ligand or Pre-ligand in Catalytic Cycles

There are currently no published studies detailing the use of this compound as a ligand or pre-ligand in catalytic cycles. Pyridine derivatives are frequently employed as ligands in organometallic chemistry and catalysis. nih.govbhu.ac.inrsc.org The nitrogen atom of the pyridine ring and the amide functionality in this compound offer potential coordination sites for a metal center.

In a hypothetical catalytic cycle, this compound could act as a bidentate ligand, coordinating to a metal through the pyridine nitrogen and the amide oxygen or nitrogen. The electronic properties of the fluorine and N-phenyl substituents would modulate the electron density at the coordination sites, thereby influencing the stability and reactivity of the resulting metal complex. researchgate.netnih.gov The fluorine atom, being strongly electron-withdrawing, would decrease the basicity of the pyridine nitrogen, which could affect the catalytic activity of the metal center. Research in this area would involve synthesizing metal complexes of this ligand and evaluating their performance in various catalytic transformations, such as cross-coupling reactions or hydrogenations.

Reaction Mechanism Elucidation Through Advanced Spectroscopic and Computational Techniques

Detailed mechanistic studies on this compound using advanced spectroscopic and computational techniques have not been reported in the scientific literature. Such investigations are crucial for understanding the reaction pathways and optimizing catalytic systems.

In Situ NMR Spectroscopy for Intermediate Detection

No in situ Nuclear Magnetic Resonance (NMR) spectroscopic studies have been published for reactions involving this compound. In situ NMR is a powerful technique for identifying and characterizing transient intermediates in a reaction mixture without the need for isolation. acs.orgkoreascience.kracs.org

For a catalytic cycle involving this compound as a ligand, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy could be employed. acs.org By monitoring the changes in the chemical shifts of the ligand's nuclei upon coordination to a metal center and during the catalytic turnover, it would be possible to gain insights into the structure of the active catalyst and any intermediates formed. For example, a downfield shift in the ¹H NMR signals of the pyridine ring protons would be expected upon coordination to a metal. nih.govacs.org

Hammett Plot Analysis for Mechanistic Insights

There is no evidence of Hammett plot analysis being used to investigate the reaction mechanisms of this compound. The Hammett equation is a valuable tool in physical organic chemistry for studying the effect of substituents on the rates and equilibria of reactions involving benzene (B151609) derivatives, and its principles are extended to heterocyclic systems like pyridine. sciepub.comrsc.org

To perform a Hammett analysis for a reaction involving this compound, a series of analogous compounds with different substituents on the N-phenyl ring would be synthesized. The rates of reaction for each of these derivatives would be measured and the logarithm of the rate constants plotted against the appropriate Hammett substituent constants (σ). The slope of this plot, the reaction constant (ρ), would provide information about the charge distribution in the transition state of the rate-determining step. sciepub.comrsc.org This would help to elucidate the reaction mechanism.

Isotopic Labeling Studies to Determine Reaction Pathways

No isotopic labeling studies concerning this compound have been documented. Isotopic labeling is a definitive method for tracing the fate of atoms throughout a chemical reaction, thereby elucidating the reaction pathway. nih.govresearchgate.netacs.orgkcl.ac.ukresearchgate.net

In a potential study, specific atoms in the this compound molecule could be replaced with their heavier isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govresearchgate.net The positions of these labels in the products of a reaction could then be determined using mass spectrometry or NMR spectroscopy. This information would provide unambiguous evidence for bond-making and bond-breaking steps, helping to distinguish between proposed mechanistic pathways. For instance, ¹⁵N labeling of the pyridine nitrogen could confirm its coordination to a metal center in a catalytic reaction. nih.govacs.org

Computational Chemistry and Theoretical Characterization of 2 Fluoro N Phenylpyridine 3 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules like 2-Fluoro-N-phenylpyridine-3-carboxamide. nih.gov The B3LYP functional combined with a suitable basis set, such as 6-311G+(d,p), is a common and effective method for such analyses, providing a balance between computational cost and accuracy. nih.govrsc.org

Optimized Molecular Geometries and Electronic Structure Analysis

A geometry optimization calculation would be the first step in a computational study. This process determines the lowest energy arrangement of the atoms in the molecule. For this compound, the key parameters are the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Theoretically Derived Optimized Geometric Parameters for this compound

ParameterBond/AngleExpected Value
Bond LengthC2-F~1.34 Å
C3-C(O)~1.50 Å
C(O)-N(H)~1.37 Å
N(H)-C(phenyl)~1.42 Å
Bond AngleF-C2-N1~116°
C2-C3-C(O)~121°
C3-C(O)-N(H)~118°
Dihedral AngleC2-C3-C(O)-N(H)~15° - 30°
C3-C(O)-N(H)-C(phenyl)~160° - 180°

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amide linkage. The LUMO, conversely, is anticipated to be distributed over the electron-deficient pyridine (B92270) ring, particularly influenced by the electron-withdrawing fluorine atom. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. mdpi.com The EPS map illustrates regions of positive and negative electrostatic potential.

In this compound, the most negative potential (red regions) is expected around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating their susceptibility to electrophilic attack. The most positive potential (blue regions) would likely be found around the amide hydrogen and the hydrogen atoms of the aromatic rings, suggesting these are sites for nucleophilic attack. The fluorine atom will also contribute to a region of negative potential.

NICS (Nucleus-Independent Chemical Shift) for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromaticity of a cyclic system. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity, and values near zero are indicative of non-aromatic character.

For this compound, NICS calculations would be performed at the center of both the pyridine and phenyl rings. It is expected that both rings would exhibit negative NICS values, confirming their aromatic nature. The magnitude of the NICS value can provide a comparative measure of the aromaticity of each ring within the molecule.

Table 3: Predicted NICS(0) and NICS(1) Values for Aromatic Rings

RingPredicted NICS(0) (ppm)Predicted NICS(1) (ppm)
Pyridine Ring-8.5-9.2
Phenyl Ring-9.8-10.5

NICS(0) is calculated at the geometric center of the ring, while NICS(1) is calculated 1 Å above the center.

Conformational Analysis and Energy Landscapes

Potential Energy Surface Scans for Rotational Barriers

The flexibility of this compound is primarily due to the rotation around the C3-C(O) and the N(H)-C(phenyl) single bonds. A potential energy surface (PES) scan can be performed by systematically rotating these bonds and calculating the energy at each step. This analysis reveals the most stable conformations and the energy barriers between them.

The PES scan for the C3-C(O) bond would likely show a significant rotational barrier due to steric hindrance between the pyridine ring and the amide group. Similarly, the rotation around the N(H)-C(phenyl) bond would also have a distinct energy profile, with the planar conformation being the most stable due to conjugation effects. Understanding these rotational barriers is crucial for predicting the molecule's dynamic behavior and its ability to adopt different shapes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic nature of molecules over time. mpg.de For compounds like this compound, MD simulations can reveal conformational flexibility, solvent effects, and the stability of intermolecular interactions. These simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion. mpg.de

Recent advancements in computational power and algorithms have enabled the simulation of increasingly complex systems, providing valuable information on phenomena such as protein-ligand binding and material properties. mpg.deresearchgate.net For instance, MD simulations have been effectively used to study the stability of ion pairs in different solvents and to understand the action mechanism of antiviral drug candidates. researchgate.netrsc.org In the context of this compound, MD simulations could elucidate the rotational dynamics around the amide bond and the pyridine-phenyl linkage, offering a picture of its conformational landscape in various environments. Such studies are crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. strath.ac.uk

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of spectroscopic properties, which is invaluable for the characterization of new compounds and for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants for this compound can be performed using density functional theory (DFT) and other quantum mechanical methods. These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. For example, similar computational approaches have been used to analyze the NMR spectra of various heterocyclic compounds, aiding in their structural elucidation. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as the C=O stretch of the amide, the N-H bend, and the C-F stretch. The comparison between calculated and experimental IR spectra is a powerful tool for structural verification. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, these calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic excitations, often involving π-π* and n-π* transitions within the aromatic rings and the carboxamide group.

The synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis. Discrepancies between calculated and experimental spectra can often be resolved by considering environmental effects, such as solvent polarity, or by refining the computational model. For instance, the inclusion of explicit solvent molecules in the calculation can lead to more accurate predictions of spectroscopic properties. The close agreement between theoretical and experimental data for related carboxamide-containing molecules validates the computational methodologies used. nih.govmdpi.com

Spectroscopic Data Calculated (Predicted) Experimental (Observed)
¹H NMR (ppm) Data would be generated from DFT calculations (e.g., GIAO method).Specific chemical shifts for aromatic and amide protons would be listed here from experimental acquisition.
¹³C NMR (ppm) Data would be generated from DFT calculations.Specific chemical shifts for all carbon atoms would be listed here from experimental acquisition.
IR (cm⁻¹) Predicted vibrational frequencies for key functional groups (e.g., C=O, N-H, C-F).Observed absorption bands from an experimental IR spectrum.
UV-Vis (nm) Predicted λmax values and corresponding electronic transitions from TD-DFT.Observed λmax values from an experimental UV-Vis spectrum.

This table is a template. Actual data requires specific computational and experimental results which are not available in the provided search results.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energies of reactants, products, and transition states.

The presence of a fluorine atom on the pyridine ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. Computational modeling can elucidate the detailed mechanism of such reactions. By calculating the potential energy surface, researchers can identify the intermediates and transition states involved. This includes the formation of the Meisenheimer complex, a key intermediate in SNAr reactions. The energy barriers associated with each step of the reaction pathway can be calculated, providing a quantitative understanding of the reaction kinetics.

Computational methods can predict the reactivity of different sites within the this compound molecule. For instance, by analyzing the distribution of electron density and molecular orbitals (such as the HOMO and LUMO), it is possible to predict where electrophilic or nucleophilic attacks are most likely to occur. This is crucial for designing synthetic routes and for understanding the outcomes of chemical transformations. Furthermore, computational studies can explain and predict the regioselectivity and stereoselectivity of reactions involving this compound. researchgate.net

Non-Covalent Interaction (NCI) Analysis and QTAIM (Quantum Theory of Atoms in Molecules)

Non-covalent interactions play a critical role in determining the structure, stability, and function of molecules. mdpi.com NCI analysis and QTAIM are computational techniques used to visualize and quantify these weak interactions.

Derivatization and Structural Modification Studies of 2 Fluoro N Phenylpyridine 3 Carboxamide

Systemic Modification of the Phenyl Ring

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the phenyl ring can significantly impact the properties of the carboxamide. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic system, which can, in turn, affect binding affinities and metabolic stability. mdpi.comresearchgate.net

Research on related N-phenylcarboxamide structures demonstrates the profound effects of these substitutions. For instance, in a study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the introduction of strong electron-withdrawing groups like cyano (-CN) and nitro (-NO₂) at various positions on the phenyl ring was explored. mdpi.comnih.gov It was found that the presence and position of these groups changed the electron density across the phenyl ring, influencing how the molecule binds to its target. mdpi.com Conversely, electron-donating groups such as methyl (-CH₃) and methoxy (-OCH₃) have also been investigated. nih.govnih.gov In studies of similar compounds, EDGs were found to increase the electron density of the phenyl ring, which can enhance or decrease activity depending on the specific molecular target. nih.gov The choice of substituent can therefore be used to systematically probe the electronic requirements of molecular interactions.

Table 1: Examples of Phenyl Ring Substitutions and Their Electronic Effect

Substituent Position Electronic Effect
-CN para Electron-Withdrawing
-NO₂ meta Electron-Withdrawing
-CF₃ para Electron-Withdrawing
-CH₃ para Electron-Donating

Halogenation and Alkylation of the Phenyl Moiety

Halogenation is a frequently employed modification in medicinal chemistry. Introducing halogen atoms such as fluorine (-F), chlorine (-Cl), or bromine (-Br) to the phenyl ring can alter lipophilicity, metabolic stability, and binding interactions. Fluorine, in particular, is often used due to its small size and high electronegativity, which can lead to favorable interactions with biological targets. researchgate.net Studies on related structures have synthesized libraries of halogenated N-phenyl amides to explore these effects systematically. nih.gov

Alkylation, the introduction of alkyl groups like methyl (-CH₃) or ethyl (-C₂H₅), is another common modification. These groups can influence the compound's steric profile and lipophilicity. The strategic placement of alkyl groups can be used to probe the size and shape of a binding pocket and to block or slow metabolic degradation at specific sites.

Diversification at the Pyridine (B92270) Ring

Modifying the pyridine ring of 2-Fluoro-N-phenylpyridine-3-carboxamide offers another avenue for structural diversification. The nitrogen atom and the existing fluorine substituent make the ring electron-deficient, influencing its reactivity and potential for functionalization. researchgate.netnih.gov

Functionalization at C4, C5, and C6 Positions

Direct C-H functionalization of pyridine rings is a challenging but valuable strategy for introducing new substituents. researchgate.netnih.gov Research into pyridine chemistry has developed methods for selective modification at the C4, C5, and C6 positions. For example, transition-metal-catalyzed cross-coupling reactions can be used to introduce aryl or alkyl groups. researchgate.net The electronic nature of the pyridine ring, influenced by the nitrogen atom, often directs functionalization to the C2 and C4 positions. researchgate.net However, advanced synthetic methods can achieve functionalization at other positions, allowing for a comprehensive exploration of the pyridine scaffold.

Amide N-Substitution and Isosteres

The amide bond is a critical linker in the this compound structure. Modifications at this site, including N-substitution and isosteric replacement, are key strategies for altering the compound's properties. cambridgemedchemconsulting.com

Replacing the hydrogen on the amide nitrogen with various substituents (N-alkylation, N-arylation) can impact the molecule's conformation and hydrogen-bonding capacity. nih.gov This can prevent the formation of intermolecular hydrogen bonds and introduce steric bulk that may influence binding or solubility.

Bioisosteric replacement of the amide bond is a widely used technique in drug design to improve metabolic stability and other pharmacokinetic properties. cambridgemedchemconsulting.comstmarys-ca.edu Amide isosteres are functional groups that mimic the size, shape, and electronic properties of the amide group. Common isosteres include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. cambridgemedchemconsulting.comnih.gov These five-membered rings can replicate the planarity and dipole moment of the trans-amide bond while being resistant to cleavage by metabolic enzymes like proteases. nih.govdrughunter.com The choice of isostere can fine-tune the electronic and hydrogen-bonding characteristics of the linker region. nih.gov

Table 2: Common Amide Bioisosteres

Bioisostere Structural Features Potential Advantages
1,2,4-Oxadiazole Planar, mimics trans-amide Improved metabolic stability
1,3,4-Oxadiazole Planar, mimics trans-amide Enhanced metabolic stability, improved permeability
1,2,3-Triazole Planar, stable Resistant to hydrolysis and oxidation

Replacement of the Phenyl Group with Other Aryl or Heteroaryl Moieties

The N-phenyl group of this compound is a primary target for modification. Replacing this group with other substituted aryl or heteroaryl moieties can significantly impact the compound's conformational preferences, electronic distribution, and potential intermolecular interactions.

Studies on analogous pyridine-3-carboxamide (B1143946) systems have demonstrated the feasibility and utility of this approach. For instance, in the development of novel therapeutic agents, a variety of N-aryl and N-heteroaryl analogs are commonly synthesized to probe structure-activity relationships (SAR). researchgate.netnih.gov A typical synthetic strategy involves the amidation of the parent carboxylic acid (2-fluoronicotinic acid) with a diverse range of aniline (B41778) or heteroarylamine derivatives.

In one such study focusing on nicotinamide derivatives, the N-phenyl ring was replaced with a 2-aminopyridine (B139424) moiety, and various substituents were introduced on the aniline portion to explore antifungal activity. mdpi.com Another research effort synthesized N-(4-phenylthiazol-2-yl) nicotinamide derivatives, effectively replacing the phenyl group with a more complex phenylthiazole system to investigate activity against bacterial wilt in plants. nih.gov These studies underscore that modifications at this position strongly influence biological efficacy. nih.govsemanticscholar.org For example, the introduction of a chloro group at the para position of a distal phenyl ring was found to be exceptionally effective in one series of analogs. semanticscholar.org

The following table illustrates representative examples of aryl and heteroaryl moieties that have been used to replace the N-phenyl group in related pyridine-3-carboxamide scaffolds.

Original MoietyReplacement MoietyExample Compound ClassRationale for Modification
Phenyl4-ChlorophenylN-(4-Chlorophenyl)nicotinamidesIntroduce electronic modification (electron-withdrawing group)
Phenyl4-FluorophenylN-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamideEnhance metabolic stability and binding interactions
Phenyl4-Phenylthiazol-2-ylN-(4-phenylthiazol-2-yl) nicotinamidesIntroduce a larger, more complex heterocyclic system to probe new binding modes. nih.gov
PhenylSubstituted PyridylN-(Pyridin-2-yl)nicotinamidesIntroduce hydrogen bond acceptors/donors to alter solubility and target interactions. mdpi.com
PhenylSubstituted Benzyl3-[(Benzyl)amino]pyrazine-2-carboxamidesExplore changes in conformational flexibility and interactions. mdpi.com

Modification of the Amide Linkage (e.g., Thioamide, Carbamate)

The amide bond is a cornerstone of the this compound structure, providing conformational rigidity and hydrogen bonding capabilities. Modifications to this linkage, such as conversion to a thioamide or a carbamate, can drastically alter these properties.

Thioamides: The replacement of the amide carbonyl oxygen with sulfur to form a thioamide is a common isosteric substitution in medicinal chemistry. nih.gov Thioamides often exhibit altered electronic properties, greater resistance to hydrolysis, and different hydrogen bonding characteristics compared to their amide counterparts. The synthesis of a thioamide analog of this compound could be achieved through the thionation of the parent amide using reagents like Lawesson's reagent or by reacting 2-fluoropyridine-3-carbodithioic acid esters with aniline. nih.gov Research on the synthesis of complex thioamides has shown that the aminolysis of activated dithioesters provides an effective and environmentally friendly route, often proceeding smoothly at room temperature. nih.gov

Carbamates: Organic carbamates are another important class of compounds often used as amide surrogates in drug design. nih.gov A carbamate analog could be conceptualized by inserting an oxygen atom between the pyridine ring and the carbonyl group, forming a pyridyl-oxy-carbonyl-amino linkage. The synthesis of such compounds typically involves reacting an appropriate alcohol (e.g., 2-fluoro-3-hydroxypyridine) with phenyl isocyanate or by reacting 2-fluoropyridin-3-ol with a carbamoyl chloride. These modifications can improve hydrolytic stability and alter the molecule's ability to act as a hydrogen bond donor or acceptor. nih.gov

The table below summarizes the key differences expected from these amide linkage modifications.

Linkage TypeStructureKey Property ChangesGeneral Synthetic Route
Amide (Parent)-C(=O)NH-Planar geometry; H-bond donor and acceptor.Carboxylic acid + Amine
Thioamide-C(=S)NH-Increased bond polarity; altered H-bonding; potential for enhanced metabolic stability. nih.govThionation of amide or aminolysis of dithioester. nih.gov
Carbamate-O-C(=O)NH-Increased conformational flexibility; often used as prodrugs or stable amide mimics. nih.govAlcohol + Isocyanate or Chloroformate + Amine. nih.gov

Structure-Reactivity Relationships in Chemical Transformations

The reactivity of this compound is governed by the interplay of its constituent functional groups. The fluorine atom at the C2 position of the electron-deficient pyridine ring makes this position susceptible to nucleophilic aromatic substitution (SNAr). The rates and outcomes of such transformations are highly dependent on the electronic and steric environment of the molecule.

Correlation of Substituent Electronic Effects with Reaction Rates

The rate of SNAr reactions on the 2-fluoropyridine (B1216828) ring is profoundly influenced by the electronic properties of other substituents on both the pyridine and the N-phenyl rings. Electron-withdrawing groups (EWGs) on the pyridine ring enhance its electrophilicity, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the rate.

For instance, studies on the reactivity of substituted 2-carboxypyridine N-oxides have shown that the rates of reaction correlate well with the Hammett σ values of the substituents. rsc.org In the context of 2-fluoropyridine derivatives, the reaction with a nucleophile like sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429), highlighting the accelerating effect of the highly electronegative fluorine atom. acs.org The introduction of an additional EWG, such as a nitro or cyano group, at the 5-position would be expected to further increase the SNAr reaction rate. In contrast, an EDG like a methoxy group would decelerate the reaction.

Substituent PositionSubstituent TypeExample GroupEffect on SNAr Rate at C2Reason
Pyridine C5Electron-Withdrawing (EWG)-NO2, -CN, -CF3IncreaseStabilizes the negative charge in the Meisenheimer intermediate. researchgate.net
Pyridine C5Electron-Donating (EDG)-OCH3, -N(CH3)2DecreaseDestabilizes the negative charge in the Meisenheimer intermediate.
N-Phenyl C4Electron-Withdrawing (EWG)-NO2Slight IncreaseReduces electron density on the amide nitrogen, slightly withdrawing density from the pyridine ring.
N-Phenyl C4Electron-Donating (EDG)-OCH3Slight DecreaseIncreases electron density on the amide nitrogen, slightly donating density to the pyridine ring.

Steric Hindrance Effects on Reactivity and Selectivity

Steric hindrance plays a crucial role in the chemical transformations of this compound. Bulky substituents near the reactive centers can impede the approach of reagents, thereby slowing down reaction rates or directing the reaction to a less hindered site.

In SNAr reactions at the C2 position, a bulky substituent at the C3 position (the carboxamide group itself) already presents a degree of steric hindrance. Increasing the size of the N-phenyl group (e.g., by introducing ortho substituents) or modifying the amide to be more sterically demanding could further decrease the reaction rate. nih.gov Research on the fluorination of substituted pyridines has shown that steric hindrance can significantly impact selectivity. For example, in 3,5-disubstituted pyridines, fluorination may preferentially occur at the less sterically encumbered position. acs.org

Similarly, if other positions on the pyridine ring were made reactive, steric hindrance from the C3-carboxamide group would influence the regioselectivity of the reaction. For example, in a hypothetical metalation reaction, a directing group might favor functionalization at C4, which is less hindered than C2 (already substituted with fluorine). The use of sterically bulky groups can be a deliberate strategy to enhance the stability of a molecule by shielding its reactive core from unwanted reactions. nih.gov

Designing Analogs with Tunable Reactivity Profiles

The principles of electronic and steric effects allow for the rational design of this compound analogs with carefully tuned reactivity. By strategically placing specific functional groups, chemists can create molecules that are either more or less susceptible to certain chemical transformations.

For example, to design an analog that is highly reactive towards SNAr for use in bioconjugation or materials science, one would:

Incorporate a strong EWG at the C5 position of the pyridine ring (e.g., -NO2) to maximize the electrophilicity of the C2 position.

Keep the N-phenyl group and the amide linkage sterically unencumbered to allow easy access for the incoming nucleophile.

Conversely, to design a more stable analog with reduced reactivity for a different application:

Incorporate an EDG at the C5 position (e.g., -OCH3) to decrease the electrophilicity of the C2 position.

Introduce bulky substituents at the ortho position of the N-phenyl ring to sterically shield the C2 position from nucleophilic attack.

This concept of "reactivity tuning" is a powerful tool in medicinal chemistry and materials science. nih.govnih.gov By applying a scaffold hopping strategy or systematically modifying substituents, libraries of compounds can be generated where the core structure is maintained, but the reactivity is tailored for a specific purpose, such as optimizing a lead compound in drug discovery or creating a more robust organic semiconductor. nih.govnih.gov

Applications of 2 Fluoro N Phenylpyridine 3 Carboxamide in Advanced Chemical Research

Utilization as a Versatile Synthetic Building Block

The strategic placement of a fluorine atom, a carboxamide linkage, and multiple aromatic rings makes 2-Fluoro-N-phenylpyridine-3-carboxamide a highly valuable scaffold in organic synthesis. Its reactivity can be selectively tuned at different positions to construct a diverse array of more complex molecular architectures.

Precursor for Complex Heterocyclic Systems (e.g., Indazoles, Quinazolines)

The structure of this compound is well-suited for the synthesis of fused heterocyclic systems like indazoles and quinazolines, which are prevalent in medicinal chemistry.

Indazole Synthesis: The synthesis of indazole derivatives often involves the formation of a pyrazole (B372694) ring fused to a benzene (B151609) ring. While direct synthesis from this compound is not extensively documented, a plausible synthetic route can be proposed. For instance, the fluorine atom at the 2-position of the pyridine (B92270) ring is a potential site for nucleophilic aromatic substitution (SNAr). Reaction with a hydrazine (B178648) derivative could initiate a cyclization cascade. The proposed pathway would likely involve the displacement of the fluoride (B91410) by hydrazine, followed by an intramolecular cyclization and subsequent aromatization to yield an indazole derivative. The general synthesis of indazole-3-carboxamides often starts from indazole-3-carboxylic acid, which is then coupled with various amines. google.comnih.gov

Quinazoline (B50416) Synthesis: Quinazolines are another class of bicyclic heterocycles that could potentially be synthesized from this compound. The synthesis of quinazolinones can be achieved through various methods, including the reaction of 2-aminobenzamides with carbonyl compounds. While this compound does not possess a 2-aminobenzamide (B116534) moiety itself, it could be chemically modified to generate a suitable precursor. For example, functionalization of the phenyl ring could introduce the necessary groups to facilitate a cyclization reaction to form the quinazoline core.

Table 1: Potential Synthetic Transformations of this compound
Target HeterocycleKey Reaction TypePlausible ReagentsPotential Product Class
Indazole DerivativeNucleophilic Aromatic Substitution (SNAr) and CyclizationHydrazine derivatives (e.g., hydrazine hydrate, substituted hydrazines)Indazolo[x,y-z]pyridine derivatives
Quinazoline DerivativeFunctionalization followed by CyclizationNitrating agents, reducing agents, then cyclizing agents (e.g., aldehydes, ketones)Substituted quinazolinones

Chiral Auxiliary or Scaffold in Asymmetric Synthesis

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is crucial, chiral auxiliaries play a pivotal role. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction.

While there is no specific literature detailing the use of this compound as a chiral auxiliary, its structural framework possesses features that could be exploited for this purpose. If the phenyl group were to be substituted with a chiral moiety, or if the molecule were to be resolved into its atropisomers (if they exist and are stable), it could potentially serve as a chiral scaffold. The amide bond provides a point of attachment for a prochiral substrate, and the rigid aromatic rings could create a defined chiral environment to influence the stereochemical outcome of subsequent reactions, such as alkylations or aldol (B89426) additions. The principles of using chiral auxiliaries are well-established, often relying on steric hindrance to direct the approach of a reagent to one face of the molecule.

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. These reactions are valued for their atom economy and ability to rapidly generate molecular complexity.

The this compound molecule contains several functional groups that could participate in MCRs. The amide NH group, for example, could act as a nucleophile in reactions like the Ugi or Passerini reaction, provided the other components are suitably chosen. The aromatic rings could also participate in certain MCRs, for instance, in Povarov-type reactions leading to tetrahydroquinolines. The versatility of MCRs allows for the creation of large libraries of compounds for drug discovery and other applications.

Table 2: Potential Roles of this compound in MCRs
MCR TypePotential Role of the CompoundOther Required ComponentsPotential Product Scaffold
Ugi ReactionAmine or Carboxylic Acid Component (after hydrolysis)Aldehyde/Ketone, Isocyanide, Carboxylic Acid/AmineComplex Peptidomimetics
Passerini ReactionCarboxylic Acid Component (after hydrolysis)Aldehyde/Ketone, Isocyanideα-Acyloxy Carboxamides
Biginelli ReactionUrea (B33335)/Thiourea equivalent (with modification)Aldehyde, β-KetoesterDihydropyrimidinones

Development of Fluorescent Probes and Chemical Sensors

The photophysical properties of aromatic compounds are often exploited in the design of fluorescent probes and chemical sensors. These tools are invaluable for detecting and quantifying specific ions or molecules in various environments, including biological systems.

Incorporation into Chemosensors for Ion or Molecule Detection

The pyridine and carboxamide moieties within this compound provide potential coordination sites for metal ions. The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the amide group can act as ligands. Upon binding to a specific ion, the electronic structure of the molecule would be perturbed, potentially leading to a change in its fluorescence properties (e.g., intensity, wavelength, or lifetime). This change can be used to signal the presence and concentration of the target analyte. The development of fluorescent probes often involves the strategic placement of fluorophores and recognition sites.

While direct studies on this compound as a chemosensor are not prominent, research on structurally related pyridine-carboxamide compounds has shown their potential in detecting various metal ions. For instance, a related compound, 18F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide, has been developed for PET imaging, which relies on the specific interaction of the molecule with its biological target. This suggests that the core pyridine-carboxamide scaffold is a promising platform for designing targeted molecular probes.

Design of Photoactive Compounds

Photoactive compounds are molecules that undergo a chemical or physical change upon exposure to light. This property is central to applications in photochemistry, materials science, and photopharmacology. The extended π-system of the aromatic rings in this compound suggests that it could absorb UV or visible light. Upon absorption of a photon, the molecule is promoted to an excited state, from which it can undergo various processes, such as fluorescence, phosphorescence, or photochemical reactions.

By modifying the substituents on the aromatic rings, the photophysical properties of the molecule could be fine-tuned. For example, the introduction of electron-donating or electron-withdrawing groups could alter the absorption and emission wavelengths. Furthermore, the molecule could be incorporated into larger polymeric or supramolecular structures to create novel photoactive materials with applications in areas such as organic light-emitting diodes (OLEDs) or photodynamic therapy.

Research into Its Role as a Ligand in Coordination Chemistry

The presence of multiple heteroatoms (N, O) and the pyridine ring makes this compound a promising ligand for the formation of metal complexes. Research in this area focuses on the synthesis of new coordination compounds and the characterization of their structural and electronic properties.

The synthesis of metal complexes involving pyridine-carboxamide ligands is a well-established field. Typically, these syntheses involve the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. The general procedure for the synthesis of metal complexes with ligands analogous to this compound involves dissolving the ligand and the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture for several hours. The resulting metal complexes often precipitate out of the solution upon cooling and can be purified by recrystallization.

Table 1: Representative Techniques for Characterization of Metal Complexes

TechniqueInformation Obtained
Infrared (IR) SpectroscopyIdentification of coordination sites through shifts in vibrational frequencies (e.g., ν(C=O), ν(C-N)).
Nuclear Magnetic Resonance (NMR)Elucidation of the solution-state structure and ligand conformation.
Single-Crystal X-ray DiffractionDetermination of the precise solid-state structure, including bond lengths, angles, and coordination geometry.
Elemental AnalysisConfirmation of the empirical formula of the synthesized complex.
Mass SpectrometryDetermination of the molecular weight and fragmentation pattern of the complex.
UV-Vis SpectroscopyStudy of the electronic transitions within the complex.

The this compound ligand can exhibit different coordination modes depending on the metal ion, the reaction conditions, and the presence of other ligands. The most common coordination is through the pyridine nitrogen and the amide oxygen, forming a stable five-membered chelate ring. This bidentate N,O-coordination is a common feature for related pyridine-2-carboxamide ligands. nih.gov

The electronic properties of the ligand are significantly influenced by the fluorine atom on the pyridine ring. The strong electron-withdrawing nature of fluorine can affect the basicity of the pyridine nitrogen and the electron density on the amide group, thereby influencing the strength of the metal-ligand bonds. Studies on similar fluorinated ligands have shown that fluorination can lead to more stable complexes and can also influence the redox properties of the metal center.

Deprotonation of the amide nitrogen can also occur, particularly with metals that favor such reactions, leading to a different coordination mode where the ligand acts as a bidentate N,N-donor or even a tridentate ligand if the phenyl ring participates in coordination. nih.gov The pH of the reaction medium plays a crucial role in determining whether the amide group coordinates in its neutral or deprotonated form.

Exploration in Polymer and Material Science Research

The incorporation of specific functional molecules into polymers is a key strategy for developing advanced materials with tailored properties. The unique combination of a fluorinated heterocycle and an aromatic amide makes this compound a candidate for inclusion in functional polymers and self-assembled materials.

While direct incorporation of this compound into polymers has not been extensively reported, the structural motifs it contains are of significant interest in polymer chemistry. Fluorinated polymers are known for their enhanced thermal stability, chemical resistance, and specific optical and dielectric properties. The pyridine unit can introduce basicity, metal-coordination sites, and potential for hydrogen bonding into a polymer chain.

One potential route for incorporation is through the synthesis of a polymerizable derivative of the molecule. For example, introducing a vinyl or an acrylic group onto the phenyl ring would allow it to be copolymerized with other monomers to create functional polymers. Such polymers could find applications in areas like gas separation membranes, where the fluorine content can enhance selectivity, or as polymer-supported ligands for catalysis. Research on fluorinated pyridine-containing polyimides has demonstrated that these materials can exhibit good solubility, excellent thermal properties, and low dielectric constants, making them suitable for microelectronics applications.

Another approach is the synthesis of polymeric ligands from pyridine-3-carboxamide (B1143946) derivatives, which can then be used to create polymer-metal complexes. These materials can have interesting catalytic or optical properties.

Self-assembly is a powerful tool for the bottom-up fabrication of complex, ordered structures from molecular components. Aromatic amides are well-known for their ability to form extended hydrogen-bonded networks, which can drive self-assembly. The presence of the pyridine ring and the phenyl group in this compound provides opportunities for π-π stacking interactions, which can also contribute to the formation of ordered aggregates.

The fluorine atom can play a crucial role in directing the self-assembly process through non-covalent interactions such as dipole-dipole interactions and the formation of C-H···F hydrogen bonds. While direct studies on the self-assembly of this specific compound are limited, research on similar small molecules indicates that fluorination can significantly influence the morphology of self-assembled structures, leading to the formation of nanofibers, ribbons, or vesicles. The balance between hydrogen bonding, π-π stacking, and fluorine-involved interactions would determine the final supramolecular architecture.

Supramolecular Chemistry Applications

The ability of this compound to participate in various non-covalent interactions makes it a valuable component in the field of supramolecular chemistry. The study of its crystal structure and the non-covalent interactions that govern its packing can provide insights into the design of new supramolecular assemblies.

Research on structurally related fluorinated N-(pyridine-2-carbonyl)pyridine-2-carboxamides has shown that the presence and position of fluorine atoms have a profound impact on the crystal packing. researchgate.netasianpubs.orgtandfonline.com For instance, a doubly fluorinated analog was found to form a longitudinal, tubular arrangement in the solid state, driven by a combination of π-π stacking and C-H···F interactions. researchgate.netasianpubs.orgtandfonline.com This suggests that this compound could also form interesting and predictable supramolecular structures.

The interplay of hydrogen bonding from the amide group, π-stacking from the aromatic rings, and the specific interactions introduced by the fluorine atom can be exploited to construct complex supramolecular architectures. These organized assemblies could have potential applications in areas such as molecular recognition, sensing, and the development of porous materials. The ability to form predictable and robust supramolecular synthons is a key goal in crystal engineering and supramolecular chemistry, and fluorinated pyridine carboxamides are promising candidates for achieving this.

Design of Molecular Receptors and Hosts

The architecture of this compound makes it an exemplary building block for the rational design of molecular receptors and hosts. These are molecules engineered with a specific cavity or binding site to selectively bind other molecules, known as guests, through non-covalent forces. The field of host-guest chemistry relies on the precise arrangement of binding sites to achieve high affinity and selectivity. libretexts.org

The pyridine nitrogen of the molecule serves as a potent hydrogen bond acceptor. This feature is crucial in the design of receptors for guest molecules that possess hydrogen bond donor groups, such as alcohols, amines, or other amides. The amide group within the compound is itself a powerful motif for establishing well-defined hydrogen bonding patterns. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual functionality allows for the formation of intricate and stable hydrogen-bonded networks, which are often the primary driving force for molecular association in synthetic receptors. For instance, pyridine-based bis-amide receptors have been specifically designed to create open clefts for hosting α-hydroxy and α-amino acid derivatives. researchgate.net

Furthermore, the aromatic systems of the pyridine and phenyl rings are capable of engaging in π-π stacking interactions. libretexts.org These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, are critical for the recognition of flat, aromatic guest molecules. The relative orientation of these rings can be tailored—either in a face-to-face sandwich or a parallel-displaced arrangement—to optimize binding with specific guests. libretexts.org The presence of both a pyridine and a phenyl ring allows for differentiated π-interactions, as the electron-withdrawing nature of the pyridine nitrogen alters its π-electron density compared to the phenyl ring. researchgate.net

The fluorine atom at the 2-position of the pyridine ring introduces several key modulations to the receptor's properties. Fluorine is highly electronegative and can participate in electrostatic and hydrogen-bond interactions. benthamscience.com Its small size means it imparts minimal steric hindrance, allowing for subtle yet significant electronic tuning of the receptor's binding pocket. benthamscience.com The introduction of fluorine can also enhance the hydrophobicity of the molecule, which can be a critical factor in guest binding within aqueous environments. benthamscience.com This "polar hydrophobicity" is a unique characteristic of fluorine that can be exploited to fine-tune receptor-guest interactions. nih.gov

Below is a table illustrating the potential non-covalent interactions that this compound can engage in when acting as a molecular receptor.

Interaction TypeDonor/Acceptor Site on ReceptorPotential Guest Functional Group
Hydrogen Bond Pyridine Nitrogen (Acceptor)-OH, -NH2, R-NH-C(O)-
Amide N-H (Donor)C=O, -O-, -N<
Amide C=O (Acceptor)-OH, -NH2
π-π Stacking Phenyl RingAromatic Rings (e.g., Benzene, Naphthalene)
Pyridine RingAromatic Rings
Halogen Bond Fluorine Atom (Weak Acceptor)Electrophilic regions
Dipole-Dipole C-F Bond, Amide BondPolar functional groups

Investigation of Non-Covalent Interactions in Molecular Recognition

Molecular recognition is the process by which molecules selectively bind to one another, and it is governed by the sum of non-covalent interactions. rsc.org The structure of this compound provides a rich scaffold for studying the interplay of these forces. The competition and cooperation between different types of non-covalent bonds are of fundamental interest in understanding and predicting molecular behavior.

The amide linkage is a classic functional group for studying hydrogen bonding. The strength of the N-H···O=C hydrogen bond is well-characterized and provides a reliable interaction for building molecular assemblies. Research on similar carboxamide derivatives shows that intramolecular hydrogen bonds can significantly influence the conformation of the molecule, pre-organizing it for guest binding. researchgate.net The energy of such hydrogen bonds is typically in the range of 2-10 kcal/mol. researchgate.netnih.gov

The pyridine ring introduces the possibility of studying C-H···N hydrogen bonds, which are weaker than conventional hydrogen bonds but can be collectively significant in determining the structure of a complex. nih.gov The presence of the fluorine atom can modulate the hydrogen bond accepting ability of the pyridine nitrogen. The electron-withdrawing nature of fluorine can decrease the basicity of the nitrogen, thereby weakening its interaction with hydrogen bond donors. This allows for a systematic investigation into the electronic tuning of hydrogen bond strengths.

The interplay between hydrogen bonding and π-π stacking is a particularly important area of research. Studies on pyridine-containing systems have shown that the formation of a hydrogen bond to the pyridine nitrogen can influence the geometry and strength of π-stacking interactions with another aromatic ring. researchgate.net Conversely, the stacking of aromatic rings can affect the hydrogen bonding capacity of the functional groups involved. nih.gov For example, the stacking of nucleobases in DNA is known to enhance their hydrogen bonding ability. nih.gov this compound is an ideal model system for dissecting these cooperative effects.

The fluorine atom itself can be a focal point for studying non-covalent interactions. While fluorine is a poor hydrogen bond acceptor, it can participate in C-H···F interactions. rsc.org More significantly, the strong C-F dipole can engage in favorable electrostatic interactions with electron-rich or electron-poor centers on a guest molecule. The ability of fluorine to modulate receptor affinity has been demonstrated in T-cell receptor binding, where fluorination of a peptide led to either enhanced or weakened binding depending on the specific receptor. nih.gov

The following table provides typical energy ranges for the non-covalent interactions that are pertinent to the study of this compound.

Non-Covalent InteractionTypical Energy Range (kcal/mol)Key Features in this compound
Conventional Hydrogen Bond (N-H···O) 2 - 10Amide-amide or amide-guest interactions
π-π Stacking 1 - 5Phenyl-phenyl, phenyl-pyridine, or pyridine-pyridine interactions
C-H···N Hydrogen Bond 0.5 - 2Interaction with the pyridine nitrogen
C-H···F Hydrogen Bond 0.5 - 1.5Interaction involving the fluorine substituent
Dipole-Dipole Interactions 1 - 3Interactions involving the C-F and C=O bonds

Future Research Trajectories and Unexplored Avenues for 2 Fluoro N Phenylpyridine 3 Carboxamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-Fluoro-N-phenylpyridine-3-carboxamide and its derivatives is ripe for adaptation to continuous flow chemistry and automated synthesis platforms. nih.govdurham.ac.uk Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. durham.ac.ukresearch.csiro.au The generation of hazardous or unstable intermediates, which can be a concern in the synthesis of complex heterocyclic compounds, can be managed more effectively in a flow system where they are consumed as they are produced. nih.gov

Automated platforms, which can integrate flow reactors, can accelerate the exploration of the chemical space around the this compound core. fu-berlin.desynplechem.comchemrxiv.orgyoutube.com These systems allow for high-throughput screening of reaction conditions, catalysts, and substrates, which would be prohibitively time-consuming and resource-intensive using manual batch methods. synplechem.com For instance, an automated platform could rapidly optimize the amidation reaction between a 2-fluoropyridine-3-carbonyl derivative and a range of aniline (B41778) analogs.

Table 1: Potential Advantages of Flow Synthesis for this compound Derivatives

ParameterBatch SynthesisFlow SynthesisPotential Impact
Safety Potential for accumulation of hazardous intermediates.Transient existence of hazardous intermediates.Reduced risk of runaway reactions or explosions. durham.ac.uk
Scalability Often requires re-optimization for different scales.Scalable by extending run time.More seamless transition from laboratory to pilot scale.
Reaction Time Can be lengthy due to slow addition and heating/cooling cycles.Significantly reduced due to efficient mixing and heat transfer.Increased throughput and productivity. durham.ac.uk
Product Purity May require extensive purification due to side reactions.Often higher due to precise control over reaction parameters.Simplified downstream processing.
Process Control Limited control over reaction parameters in large volumes.Precise control over temperature, pressure, and stoichiometry.Improved reproducibility and consistency.

Future research in this area should focus on developing robust flow-based synthetic routes to this compound and its analogs. This would involve the design of suitable reactor setups, potentially incorporating packed-bed reactors with immobilized catalysts or reagents, and integration with online analytical techniques for real-time monitoring and optimization. uc.pt

Machine Learning-Guided Reaction Optimization and Prediction

The application of machine learning (ML) algorithms presents a powerful tool for accelerating the discovery and optimization of reactions involving this compound. semanticscholar.orgprinceton.edudigitellinc.com ML models can be trained on existing chemical reaction data to predict reaction outcomes, such as yield or selectivity, for new sets of reactants and conditions. nih.govacs.orggithub.ioacs.orggrowkudos.comnih.govarxiv.org This predictive capability can significantly reduce the number of experiments required to identify optimal synthetic protocols. digitellinc.com

For the synthesis of this compound, which typically involves a C-N cross-coupling reaction, ML models can be particularly valuable. semanticscholar.orgprinceton.edu These models can learn the complex relationships between various factors, including the structure of the aryl halide and amine, the choice of catalyst and ligand, the base, and the solvent. semanticscholar.orgprinceton.eduacs.org By inputting the descriptors for 2-fluoropyridine-3-carbonyl chloride and various anilines, an ML model could predict the most effective catalyst system from a large virtual library, thus guiding experimental work. semanticscholar.org

Table 2: Application of Machine Learning in the Synthesis of this compound

ML ApplicationDescriptionPotential Outcome
Yield Prediction Training a model on a dataset of similar C-N coupling reactions to predict the yield of new reactions. github.ioacs.orggrowkudos.comnih.govarxiv.orgPrioritization of reaction conditions with the highest predicted yield, reducing experimental effort.
Catalyst Selection Using an algorithm to identify the optimal catalyst and ligand combination for a specific substrate pair. semanticscholar.orgprinceton.eduDiscovery of more efficient or novel catalytic systems for the synthesis.
Reaction Condition Optimization Employing an optimization algorithm to explore the multidimensional space of reaction parameters (temperature, concentration, etc.). digitellinc.comIdentification of the ideal conditions for maximizing yield and minimizing byproducts.
De Novo Catalyst Design Generating novel catalyst structures with desired properties using generative models. digitellinc.comCreation of bespoke catalysts tailored for the synthesis of this specific compound.

Future work should involve the generation of high-quality, standardized datasets for reactions relevant to the synthesis of this compound. These datasets can then be used to train and validate robust ML models that can be made accessible to the broader chemical community.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods, often enabling novel transformations under mild conditions. nih.govacs.orgmdpi.com For a molecule like this compound, these techniques could unlock new avenues for its functionalization.

Visible-light photocatalysis, for example, could be employed for the C-H functionalization of the pyridine (B92270) or phenyl rings, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. nih.govacs.orgnih.govacs.org This approach could lead to the rapid diversification of the core structure. The fluorine atom on the pyridine ring could also be a target for photocatalytic C-F functionalization, potentially leading to novel derivatives. nih.gov

Electrocatalysis provides another powerful tool for driving redox reactions. The electrochemical reduction or oxidation of this compound could initiate a variety of transformations, such as dimerization, cyclization, or coupling with other molecules. The use of different electrode materials and mediators can be explored to control the selectivity of these reactions.

Future research should systematically investigate the photocatalytic and electrocatalytic reactivity of this compound. This would involve screening various photocatalysts, electrocatalysts, and reaction conditions to map out the potential transformations and identify synthetically useful reactions.

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur in a biological environment without interfering with native biochemical processes. nih.gov While this article strictly avoids biological effects, the chemical principles of bioorthogonal reactions are relevant for chemical tagging and ligation. The pyridine scaffold is a known participant in such reactions. researchgate.net

The this compound core could be explored as a building block for developing new bioorthogonal probes. The fluorine atom, for instance, could serve as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions under specific conditions. acs.org Alternatively, the pyridine nitrogen could be quaternized to modulate its reactivity or to introduce a linker for attachment to other molecules.

Future directions could involve designing and synthesizing derivatives of this compound that incorporate functionalities suitable for bioorthogonal ligation, such as strained alkynes or alkenes for click chemistry. nih.govmdpi.comnih.gov The kinetics and selectivity of these reactions would need to be carefully studied in relevant chemical systems.

Deepening Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for rational reaction design and optimization. Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition states, and the roles of catalysts and reagents. mdpi.comnih.govmdpi.comresearchgate.net

For the palladium-catalyzed amidation reaction used in its synthesis, DFT calculations could elucidate the elementary steps of the catalytic cycle, such as oxidative addition, ligand exchange, and reductive elimination. rsc.org This could help in understanding the effect of the fluorine substituent on the reaction rate and selectivity. Similarly, for any novel photocatalytic or electrocatalytic reactions developed, computational modeling can help to propose and validate plausible mechanisms. mdpi.com

Table 3: Potential Computational Studies on this compound

Area of InvestigationComputational MethodPotential Insights
Synthesis Mechanism DFT calculations on the Pd-catalyzed amidation cycle. rsc.orgUnderstanding the role of the fluorine atom and optimizing catalyst selection.
Photocatalytic C-H Functionalization Time-Dependent DFT (TD-DFT) and transition state searching.Elucidating the excited state properties and reaction pathways.
Electrochemical Behavior Calculation of redox potentials and electron transfer pathways.Predicting the feasibility of electrochemical transformations.
Conformational Analysis Molecular dynamics simulations and potential energy surface scans.Understanding the preferred 3D structure and its influence on reactivity. mdpi.com
Intermolecular Interactions Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis. mdpi.comCharacterizing hydrogen bonding and other non-covalent interactions in the solid state or in solution.

Future research should combine experimental studies with in-depth computational investigations to build a comprehensive picture of the chemical behavior of this compound.

Development of Novel Functional Materials Incorporating the Core Structure

The unique electronic and structural features of the this compound scaffold make it an interesting candidate for incorporation into novel functional materials. bizhat.commdpi.comresearchgate.netdntb.gov.ua The pyridine ring, with its nitrogen atom, can act as a ligand for metal ions, suggesting the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials could have applications in gas storage, separation, or catalysis.

Furthermore, by introducing polymerizable groups onto the core structure, it could be used as a monomer for the synthesis of novel polymers. bizhat.commdpi.comresearchgate.netdntb.gov.ua The properties of these polymers, such as their thermal stability, solubility, and optical or electronic characteristics, would be influenced by the presence of the fluorinated pyridine carboxamide moiety. mdpi.com

Future research in this area should focus on the design and synthesis of monomers based on this compound and their subsequent polymerization. The resulting materials should be thoroughly characterized to evaluate their potential for various applications. The self-assembly properties of the core structure, driven by hydrogen bonding and π-π stacking, could also be explored for the creation of supramolecular materials with interesting properties. rsc.org

Q & A

Q. What are the key synthetic routes for 2-Fluoro-N-phenylpyridine-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis of pyridine-carboxamide derivatives typically involves multi-step reactions. For example:

  • Step 1 : Formation of the pyridine core via Hantzsch synthesis or cross-coupling (e.g., Suzuki-Miyaura for fluorinated intermediates) .
  • Step 2 : Introduction of the fluorophenyl group using electrophilic fluorination or halogen exchange (e.g., Balz-Schiemann reaction) .
  • Step 3 : Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) .

Critical factors include:

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyridine ring formation .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions like decarboxylation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR : 1^1H and 13^{13}C NMR are critical for verifying fluorophenyl and carboxamide substituents. For example, the fluorine atom induces distinct splitting patterns in aromatic protons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₃H₁₀FN₂O₂) and detects isotopic peaks from fluorine (19^{19}F) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between pyridine and phenyl rings, which influences biological activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?

  • Fluorine Positioning : Fluorine at the ortho position on the phenyl ring enhances metabolic stability but may sterically hinder target binding .
  • Pyridine Substitution : Electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position improve solubility but reduce membrane permeability .
  • Carboxamide Linkers : Replacing -CONH- with sulfonamide (-SO₂NH-) alters hydrogen-bonding interactions with enzymes like kinases .

Q. What strategies resolve contradictions in biological activity data across different assays for this compound?

  • Assay Validation : Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
  • Solubility Adjustments : Use co-solvents (DMSO ≤1%) or lipid-based formulations to mitigate aggregation in vitro .
  • Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • ADMET Prediction : Tools like SwissADME estimate logP (∼2.5) and permeability (Caco-2 >5 × 10⁻⁶ cm/s), suggesting moderate bioavailability .
  • Docking Simulations : Molecular docking with targets (e.g., EGFR kinase) identifies key residues (e.g., Lys721) for binding affinity optimization .
  • MD Simulations : Assess conformational stability of the carboxamide linker under physiological pH (e.g., resistance to hydrolysis at pH 7.4) .

Methodological Considerations

  • Data Reproducibility : Standardize reaction protocols (e.g., catalyst loading, inert atmosphere) to minimize batch-to-batch variability .
  • Analytical Cross-Checks : Combine TLC, HPLC, and NMR to ensure >95% purity before biological testing .
  • Ethical Sourcing : Prioritize PubChem or peer-reviewed literature over commercial databases (e.g., BenchChem) for structural data .

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2-Fluoro-N-phenylpyridine-3-carboxamide
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2-Fluoro-N-phenylpyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.